7-Deazaadenosine-5'-Triphosphate

Overview

Description

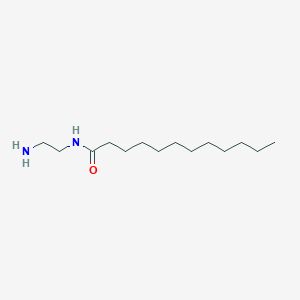

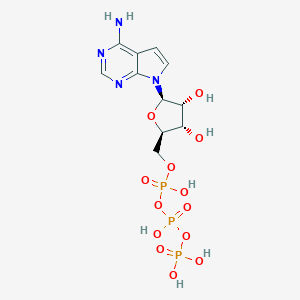

7-Deazaadenosine-5’-Triphosphate (7-CH-ATP) is an analogue of adenosine-5’-O-triphosphate (ATP) where the nitrogen atom in position 7 of the adenine nucleobase has been replaced by carbon and hydrogen . It is a potential substrate, competitive inhibitor, or regulator of enzymes that interact with ATP . It has been used as a probe for the ATP binding site of protein kinase A (PKA) .

Molecular Structure Analysis

The molecular formula of 7-Deazaadenosine-5’-Triphosphate is C11H17N4O13P3 . It’s a modified nucleotide and an active metabolite of the nucleoside analog tubercidin . The structure of 7-Deazaadenosine-5’-Triphosphate has been studied using various computational chemistry methods .Chemical Reactions Analysis

The chemical reactions involving 7-Deazaadenosine-5’-Triphosphate are complex and involve multiple steps. It’s known that it can be incorporated into the DNA of mouse L-cells using DNA polymerase α .Physical and Chemical Properties Analysis

7-Deazaadenosine-5’-Triphosphate has a molecular weight of 506.10 g/mole . It’s soluble in water and is most stable when stored as an aqueous solution in the freezer .Scientific Research Applications

Cytostatic Activity in Cancer Research

7-Deazaadenosine-5'-Triphosphate derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study by Bourderioux et al. (2011) found that these compounds, particularly those bearing 5-membered heterocycles, show potent in vitro activity against both hematological and solid tumor cell lines. These compounds inhibit RNA synthesis and induce apoptosis, with intracellular conversion to triphosphates detected in active compounds (Bourderioux et al., 2011).

Antiviral Activity

7-Deazaadenosine nucleosides and their triphosphate derivatives have been tested for antiviral activity against RNA viruses like Dengue, Zika, and SARS-CoV-2. Milisavljevič et al. (2021) reported that these modified triphosphates inhibit viral RNA-dependent RNA polymerases at micromolar concentrations by incorporating into the viral RNA and halting its extension (Milisavljevič et al., 2021).

Inhibitory Effects on DNA and RNA Polymerases

The triphosphate form of 7-Deazaadenosine is a potent inhibitor of various DNA-dependent DNA and RNA polymerases. Research by Seibert et al. (1978) revealed its significant inhibitory effect on these polymerases, highlighting its potential in molecular biology and cancer therapy (Seibert et al., 1978).

Use in DNA Sequencing and Molecular Biology

This compound derivatives are employed in DNA sequencing technologies. McDougall et al. (1999) demonstrated the use of 7-Halo-7-Deaza-2'-Deoxyguanosine-5'-Triphosphates in sequencing reactions, showing that DNA containing these analogs can form strong secondary structures, thus aiding in the sequencing process (McDougall et al., 1999).

Application in Fluorescent DNA Technology

7-Deazaadenosine derivatives are used in the development of fluorescent DNA, which is crucial for studies at the single molecule level. Seela et al. (2001) discussed the synthesis of 7-Deaza-2'-deoxyadenosine and -guanosine derivatives carrying fluorescent labels. These compounds facilitate the study of DNA dynamics and interactions in various biological systems (Seela et al., 2001).

Future Directions

The future research directions for 7-Deazaadenosine-5’-Triphosphate could involve further studies on its mechanism of action, potential therapeutic uses, and its role in various biological processes . It’s also important to continue studying its physical and chemical properties, as well as its safety and potential hazards.

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N4O13P3/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(17)7(16)6(26-11)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4,6-8,11,16-17H,3H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)/t6-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVRDIINMFAFEO-KCGFPETGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N4O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905599 | |

| Record name | 7-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10058-66-9 | |

| Record name | Tubercidin 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)

![1H-Benz[f]indene, 2,3-dihydro-](/img/structure/B154233.png)

![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)